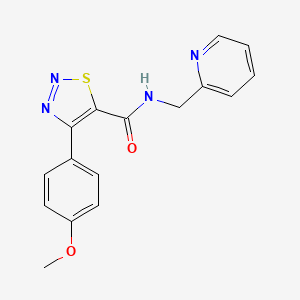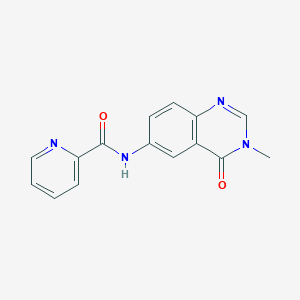
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxylate
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-thiol
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-sulfonamide
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in functional groups
Propriétés
Formule moléculaire |
C16H14N4O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-7-5-11(6-8-13)14-15(23-20-19-14)16(21)18-10-12-4-2-3-9-17-12/h2-9H,10H2,1H3,(H,18,21) |
Clé InChI |
GQVWDHYHHKNDGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14936749.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14936751.png)
![4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B14936754.png)
![1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936761.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936769.png)

![1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B14936785.png)
![methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14936799.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide](/img/structure/B14936805.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B14936819.png)
![N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B14936826.png)
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B14936839.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine](/img/structure/B14936840.png)

